molecular formula C23H25NO5S B11416679 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11416679
M. Wt: 427.5 g/mol
InChI Key: CAVLHPSFSORXFL-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a benzofuran core with a dioxidotetrahydrothiophene moiety and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxidotetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the Methoxybenzyl Group: This can be done through nucleophilic substitution reactions, where the methoxybenzyl group is introduced using reagents like methoxybenzyl chloride in the presence of a base.

    Formation of the Carboxamide Group: This involves the reaction of the intermediate compound with an appropriate amine under dehydrating conditions to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, particularly targeting the carboxamide group.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methoxybenzyl chloride, various nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Further oxidized derivatives of the dioxidotetrahydrothiophene moiety.

    Reduction: Reduced forms of the carboxamide group, potentially leading to amines.

    Substitution: Compounds with different functional groups replacing the methoxybenzyl group.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Explored for its use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxybenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide: Lacks the dioxidotetrahydrothiophene moiety.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide: Lacks the methoxybenzyl group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1-benzofuran-2-carboxamide: Lacks the dimethyl groups on the benzofuran core.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H25NO5S

Molecular Weight

427.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H25NO5S/c1-15-7-8-21-20(11-15)16(2)22(29-21)23(25)24(18-9-10-30(26,27)14-18)13-17-5-4-6-19(12-17)28-3/h4-8,11-12,18H,9-10,13-14H2,1-3H3

InChI Key

CAVLHPSFSORXFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4

Origin of Product

United States

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